molecular formula C16H42Cl5N5 B2689490 N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride CAS No. 2287301-37-3

N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride

Cat. No. B2689490
CAS RN: 2287301-37-3
M. Wt: 481.8
InChI Key: KEWQORKFQORWSH-UHFFFAOYSA-N
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Description

N’-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine; pentahydrochloride (CAS Number: 2287299-27-6) is a chemical compound with the following IUPAC name: N1-(2-(4-(3-amino-2,2-dimethylpropyl)piperazin-1-yl)ethyl)-2,2-dimethylpropane-1,3-diamine . It belongs to the class of ethyleneamines and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthetic route for this compound involves the reaction of 3-aminopropylpiperazine with 2,2-dimethylpropane-1,3-diamine . The resulting compound is then treated with hydrochloric acid to form the pentahydrochloride salt .


Molecular Structure Analysis

The molecular formula of N’-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine; pentahydrochloride is C16H37N5 · 5HCl . The compound contains three nitrogen atoms: one primary, one secondary, and one tertiary. Its molecular weight is approximately 299.5 g/mol .

properties

IUPAC Name

N'-[2-[4-(3-amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37N5.5ClH/c1-15(2,11-17)13-19-5-6-20-7-9-21(10-8-20)14-16(3,4)12-18;;;;;/h19H,5-14,17-18H2,1-4H3;5*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWQORKFQORWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CNCCN1CCN(CC1)CC(C)(C)CN.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H42Cl5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137943124

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